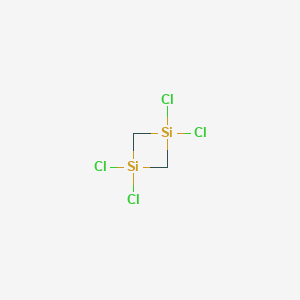![molecular formula C14H9ClF4 B14174036 1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene CAS No. 881041-51-6](/img/structure/B14174036.png)
1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H9ClF4 It is a derivative of benzene, characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 4-Fluorobenzyl chloride
- 4-Chlorobenzotrifluoride
Uniqueness
1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
881041-51-6 |
|---|---|
Molecular Formula |
C14H9ClF4 |
Molecular Weight |
288.67 g/mol |
IUPAC Name |
1-[chloro-(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9ClF4/c15-13(10-3-7-12(16)8-4-10)9-1-5-11(6-2-9)14(17,18)19/h1-8,13H |
InChI Key |
GBFCUJJCFMKMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
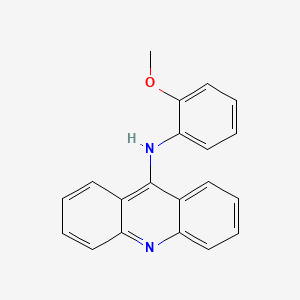
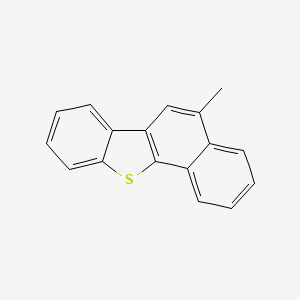
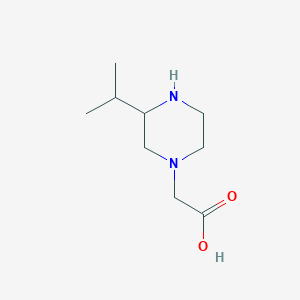
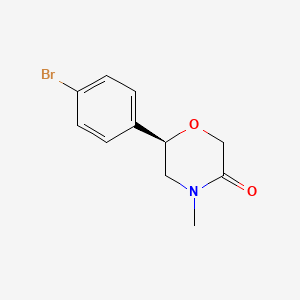
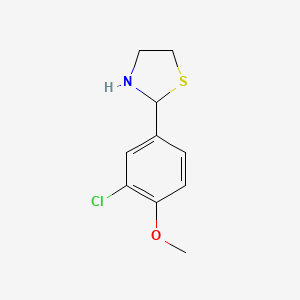
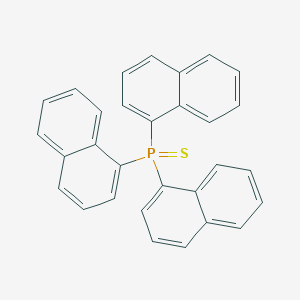

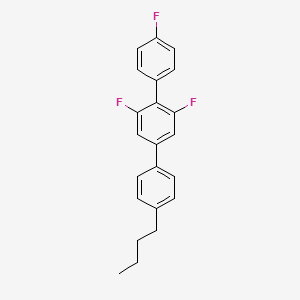
![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
